1-Methyl-1H-indole-4-acetonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(1-methylindol-4-yl)acetonitrile |
InChI |
InChI=1S/C11H10N2/c1-13-8-6-10-9(5-7-12)3-2-4-11(10)13/h2-4,6,8H,5H2,1H3 |
InChI Key |
HGFRPURFUZIRGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)CC#N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Safety of 1-Methyl-1H-indole-4-acetonitrile: A Predictive Hazard Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive safety and handling guide for 1-Methyl-1H-indole-4-acetonitrile. It is critical to note that as a specialized research chemical, a publicly available, officially registered Safety Data Sheet (SDS) for this specific compound is not readily found. Therefore, this guide employs a predictive hazard assessment methodology, a standard and scientifically rigorous approach for evaluating novel compounds. The safety recommendations herein are synthesized from an expert analysis of the compound's core structural components: the 1-methylindole moiety and the acetonitrile functional group. All protocols are grounded in authoritative data for these structural analogs.
Section 1: Predictive Hazard Identification and Classification
The toxicological and safety profile of this compound can be inferred by examining the known risks associated with its constituent chemical structures.
Hazards Associated with the 1-Methylindole Core
The 1-methylindole structure is known to be an irritant.[1][2] Exposure can lead to localized tissue irritation. Many indole derivatives are also characterized by a strong, unpleasant odor (stench).[1][2]
-
Skin Corrosion/Irritation: Expected to cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]
Hazards Associated with the Acetonitrile Functional Group
The acetonitrile component introduces more severe, systemic hazards. Acetonitrile is a well-characterized flammable and toxic substance.[3][4][5] Its primary danger lies in its in-vivo metabolism to hydrogen cyanide, which can lead to delayed-onset, life-threatening cyanide poisoning.[5][6][7]
-
Flammability: The presence of the acetonitrile group suggests the compound is a flammable liquid.[3][8][9] Vapors may form explosive mixtures with air and can travel to an ignition source.[9][10]
-
Acute Toxicity: The nitrile group makes the compound hazardous through all primary routes of exposure. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled.[3][11][12]
-
Metabolic Toxicity (Delayed Onset): The most insidious threat is the body's metabolic conversion of the nitrile to cyanide.[5] This process can take 2 to 12 hours, meaning the onset of severe toxic effects (headache, nausea, respiratory distress, convulsions, and potentially death) can be significantly delayed after exposure.[5][6]
Consolidated Predicted GHS Classification
Based on the synthesis of hazards from its structural components, this compound is predicted to fall under the following GHS classifications:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2/3 | H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Section 2: Prudent Practices for Handling and Storage
A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment, is mandatory.
The Hierarchy of Controls
The most effective safety strategies prioritize engineering controls to minimize exposure, followed by administrative rules and, finally, personal protective equipment as the last line of defense.
Caption: Logical diagram of the hierarchy of controls for chemical safety.
Recommended Handling Protocols
-
Ventilation: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[2][13]
-
Ignition Source Control: This compound must be treated as a flammable liquid. Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[3][8][14] All equipment used must be explosion-proof and properly grounded to prevent static discharge.[8][9][10] Use only non-sparking tools.[9][10][14]
-
Containment: Handle in the smallest practical quantities. Use secondary containment (e.g., a tray) to contain potential spills.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[9][13]
Storage Requirements
-
Location: Store in a dedicated, well-ventilated, flammables-rated storage cabinet.[8][10] The storage area should be cool and dry.[1][8]
-
Container: Keep the container tightly closed to prevent the escape of vapors.[1][8][9][11]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, reducing agents, and bases.[8][14] Reaction with these materials can be violent or produce toxic gases.
Section 3: Exposure Control and Personal Protection
Engineering Controls
-
Primary Control: A properly functioning chemical fume hood is the primary engineering control required.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and located near the workstation where the chemical is handled.[14]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing dermal and ocular exposure.
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical splash goggles and a full-face shield. | Protects against splashes to the eyes and face. Standard safety glasses are insufficient.[13] |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Prevents dermal absorption. Users must inspect gloves before use and consult manufacturer data for breakthrough times. Change gloves immediately if contaminated. |
| Body | Flame-retardant lab coat. | Protects skin from splashes and provides a barrier in case of a flash fire.[12] |
| Respiratory | Not required if handled within a fume hood. | For spill cleanup or emergency situations where vapor concentrations are unknown, a self-contained breathing apparatus (SCBA) is required.[15] |
Section 4: Emergency and First Aid Procedures
Crucial Note: Due to the potential for delayed cyanide toxicity, all exposures, regardless of initial symptoms, must be treated as serious medical events. The exposed individual should be kept under medical surveillance for at least 24-48 hours.[9]
First Aid Measures
-
Inhalation: Immediately move the person to fresh air.[8][9][13] If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method).[8][9] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[3][9] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][13] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8][14] Rinse the mouth with water.[8][13] If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[13] Call a poison control center or physician immediately.[8][14]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[9][15]
-
Unsuitable Media: Do not use a solid stream of water, as it may spread the fire.[9][14]
-
Hazardous Combustion Products: Combustion will produce highly toxic gases, including hydrogen cyanide and oxides of nitrogen.[4][8] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[10][15]
Spill Response Protocol
A spill of this compound is a high-hazard event requiring immediate and coordinated action.
Caption: Emergency workflow for responding to a chemical spill.
Section 5: References
-
Angene Chemical. (2025). Safety Data Sheet. [Link]
-
Airgas. (2014). Safety Data Sheet - Acetonitrile. [Link]
-
Unigel. (2021). Safety Data Sheet - High Purity Acetonitrile. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet - Acetonitrile. [Link]
-
ReAgent. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices. [Link]
-
Ted Pella, Inc. (2017). Safety Data Sheet - Acetonitrile. [Link]
-
NJDOH. (2016). Hazardous Substance Fact Sheet - Acetonitrile. [Link]
-
Science Interactive. (2013). Safety Data Sheet - Acetonitrile. [Link]
-
Wikipedia. (n.d.). Acetonitrile. [Link]
-
U.S. EPA. (n.d.). Toxicological Review of Acetonitrile. [Link]
-
Ataman Kimya. (n.d.). Acetonitrile. [Link]
-
PubChem - NIH. (n.d.). Acetonitrile. [Link]
-
ResearchGate. (n.d.). Acetonitrile: Properties, exposure, metabolism and toxicity. [Link]
-
Michigan Department of Health & Human Services. (2005). Acetonitrile Information for the Public. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. tedpella.com [tedpella.com]
- 4. nj.gov [nj.gov]
- 5. Acetonitrile - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. michigan.gov [michigan.gov]
- 8. fishersci.com [fishersci.com]
- 9. airgas.com [airgas.com]
- 10. westliberty.edu [westliberty.edu]
- 11. unigel.com.br [unigel.com.br]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. angenechemical.com [angenechemical.com]
- 14. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 15. carlroth.com [carlroth.com]
Methodological & Application
Application Note: Nucleophilic Substitution Protocols for 4-Chloromethyl-1-methylindole to Acetonitrile
Abstract & Strategic Overview
The conversion of 4-chloromethyl-1-methylindole (1) to (1-methyl-1H-indol-4-yl)acetonitrile (2) represents a critical transformation in the synthesis of indole-based alkaloids, serotonin analogs, and auxin mimics. While the indole 3-position is electronically privileged, the 4-position behaves more like a standard benzylic system, albeit influenced by the electron-rich indole core.
This guide details the Nucleophilic Substitution (
Key Technical Considerations:
-
Mechanism: Classical
displacement. -
Solvent Choice: Dipolar aprotic solvents (DMSO, DMF) are required to solvate the cyanide cation, leaving the anion "naked" and highly nucleophilic.
-
Safety: The use of inorganic cyanides (NaCN/KCN) requires strict engineering controls to prevent HCN evolution.[1]
Mechanistic Insight & Reaction Design
The reaction proceeds via a bimolecular nucleophilic substitution (
Reaction Scheme
Reactivity Profile
-
Substrate (Electrophile): The 1-methyl group protects the indole nitrogen, preventing competitive deprotonation by the basic cyanide ion (
of HCN 9.2). -
Reagent (Nucleophile): The cyanide ion (
) is a soft, potent nucleophile. -
Leaving Group: Chloride is a moderate leaving group, but sufficient for benzylic displacement.
Graphviz Pathway Visualization
Figure 1: Mechanistic pathway of the
Critical Safety Protocol: Cyanide Handling
WARNING: This protocol involves Sodium Cyanide (NaCN), a potent metabolic poison. Inhalation, ingestion, or skin absorption can be fatal.[2]
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
pH Control: Never allow cyanide salts to contact acid. This generates Hydrogen Cyanide (HCN) gas.[1][2][3]
-
Keep all acidic waste streams separate.[2]
-
Ensure the reaction mixture remains basic or neutral.
-
-
Quenching Spills: Keep a solution of 10% Sodium Hypochlorite (Bleach) or commercial cyanide destruction kit immediately available to oxidize any spills.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
Experimental Protocols
Method A: The "Gold Standard" (DMSO/NaCN)
Recommended for highest yield and reaction rate.
Rationale: DMSO (Dimethyl Sulfoxide) is the optimal solvent. It strongly solvates the sodium cation (
Materials:
-
4-Chloromethyl-1-methylindole (1.0 equiv)
-
Sodium Cyanide (1.2 - 1.5 equiv)
-
DMSO (Anhydrous, 5-10 mL per gram of substrate)
-
Brine (saturated NaCl)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Dissolution: Add 4-chloromethyl-1-methylindole and anhydrous DMSO . Stir until fully dissolved.
-
Reagent Addition: Carefully add Sodium Cyanide (NaCN) in a single portion.
-
Note: NaCN may not fully dissolve initially; the reaction is often heterogeneous.
-
-
Reaction: Heat the mixture to 40–50°C . Monitor by TLC (typically 20-30% EtOAc/Hexanes).
-
Duration: Reaction is usually complete within 2–4 hours. Do not overheat (>80°C) to avoid decomposition.
-
-
Quench (Critical): Cool the mixture to Room Temperature (RT). Pour the reaction mixture slowly into a beaker containing water and ice (approx. 5x reaction volume).
-
Caution: Exothermic mixing.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3x) .
-
Safety: The aqueous layer contains excess cyanide. Treat with bleach in the fume hood before disposal.
-
-
Washing: Wash the combined organic layers with:
-
Water (2x) to remove residual DMSO.
-
Brine (1x).
-
-
Drying: Dry over anhydrous
or , filter, and concentrate under reduced pressure.
Method B: Phase Transfer Catalysis (DCM/Water)
Recommended if DMSO removal is problematic or for larger scale safety.
Rationale: Uses a biphasic system (DCM/Water) with a quaternary ammonium salt to shuttle cyanide ions into the organic phase. Slower than Method A but easier workup.
Materials:
-
Substrate (1.0 equiv)
-
NaCN (2.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Dichloromethane (DCM) and Water (1:1 ratio)
Step-by-Step Procedure:
-
Setup: Dissolve the substrate in DCM.
-
Aqueous Phase: Dissolve NaCN in Water.
-
Mixing: Combine the two phases in a flask. Add TBAB catalyst.
-
Reaction: Stir vigorously at RT or mild reflux (40°C).
-
Duration: 6–12 hours (slower kinetics).
-
-
Workup: Separate layers. Wash organic layer with water and brine. Treat aqueous waste with bleach.
Data Summary & Purification
| Parameter | Method A (DMSO) | Method B (PTC) |
| Reaction Rate | Fast (2-4 h) | Slow (6-12 h) |
| Yield (Typical) | 85 - 95% | 70 - 85% |
| Workup Difficulty | Moderate (DMSO removal) | Easy (Phase separation) |
| Safety Risk | High (Dissolved CN) | Moderate (Aqueous CN) |
Purification Strategy:
-
Crude Appearance: Usually a viscous yellow/orange oil or low-melting solid.
-
Flash Chromatography: Silica Gel 60.
-
Eluent: Gradient of Hexanes/Ethyl Acetate (Start 90:10
70:30). -
Rf Value: The nitrile product is more polar than the chloride starting material.
-
-
Recrystallization: If solid, recrystallize from Ethanol/Water or Hexanes/EtOAc.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion | "Poisoned" Nucleophile | Ensure DMSO is anhydrous. Water solvates |
| New Spot on TLC (Low Rf) | Hydrolysis to Amide | Reaction mixture too wet or workup too harsh. Keep pH neutral. |
| Dark/Tar Formation | Polymerization | Temperature too high. Keep below 60°C. |
| Residual Solvent | DMSO trapped | Perform extra water washes during extraction or use lyophilization. |
Workflow Visualization
Figure 2: Operational workflow for Method A.
References
-
Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide.[6][7] An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide.[7] The Journal of Organic Chemistry, 25(6), 877–879. Link
-
Organic Syntheses. (2011). Working with Hazardous Chemicals. (General Cyanide Safety Guidelines). Link
- Somei, M., & Yamada, F. (2003). Simple Indole Alkaloid Synthesis. Natural Product Reports. (Context on 4-substituted indole reactivity).
-
Vertex AI Search. (2024). Cyanation Reaction Safety Protocol. 1
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Methyl-1H-indole-4-acetonitrile Synthesis
Case ID: IND-4-CN-OPT Status: Active Support Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Yield Challenge
Synthesizing 1-Methyl-1H-indole-4-acetonitrile (Target) is notoriously difficult due to the high reactivity of the indole core.[1] The primary yield-killing mechanism is polymerization during the functionalization of the C4-methyl group.
The C4-position is "benzylic-like," but the electron-rich indole ring makes corresponding electrophiles (like 4-chloromethylindole) highly unstable.[1] They undergo rapid self-alkylation (Friedel-Crafts) or decomposition under acidic conditions.[1]
This guide replaces the traditional, low-yield stepwise halogenation route with a stabilized, high-fidelity workflow.
Module 1: Strategic Route Selection
To maximize yield, you must avoid the isolation of unstable intermediates.[1] We recommend Route B (The Homologation Sequence) over direct radical halogenation.
| Feature | Route A: Radical Bromination | Route B: Formyl Homologation (Recommended) |
| Starting Material | 1,4-Dimethylindole | 4-Bromo-1-methylindole |
| Key Step | NBS Radical Bromination | Formylation |
| Selectivity | Poor: Competing bromination at C3 and benzylic positions.[1] | High: Regioselective metal-halogen exchange. |
| Stability | Low (Product unstable) | High (Intermediates stable until final step) |
| Typical Yield | 20–35% | 65–80% (Optimized) |
Module 2: Optimized Experimental Protocol (Route B)
Phase 1: The Foundation (N-Methylation & Formylation)
Do not attempt to methylate the nitrogen after installing the acetonitrile chain; the base will degrade the nitrile.
-
Start: 4-Bromoindole.
-
N-Methylation: NaH (1.2 eq), DMF,
, MeI (1.1 eq).[1] Yield: >95%. -
Formylation:
Phase 2: The Critical Conversion (Aldehyde Nitrile)
This is where yields are lost. We use a "Telescoped Mesylation" strategy to avoid isolating the unstable chloride.
Reagents:
-
Precursor: 1-Methyl-1H-indole-4-carbaldehyde[1]
-
Reducing Agent:
-
Activation:
(Methanesulfonyl chloride), [1] -
Nucleophile:
or [1][2] -
Catalyst: 18-Crown-6 (if using biphasic conditions) or NaI.[1]
Step-by-Step Protocol:
-
Reduction: Dissolve aldehyde in MeOH. Add
(1.5 eq) at .[1] Stir 30 min. Quench with water, extract (EtOAc).[1]-
Checkpoint: Ensure complete conversion to (1-methyl-1H-indol-4-yl)methanol .
-
-
Activation (The Pivot Point):
-
Nucleophilic Displacement:
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision points and the "Safe Zone" for handling unstable intermediates.
Caption: Workflow highlighting the "Telescoping" strategy at the unstable Mesylate stage to prevent polymerization.
Module 4: Troubleshooting & FAQs
Q1: My reaction mixture turned black/purple during the chloride/mesylate step. What happened?
Diagnosis: Indole Polymerization. Cause: The 4-chloromethyl or 4-mesyloxymethyl intermediate is an electrophile. The electron-rich indole ring (specifically C3) of a neighboring molecule attacked it, starting a chain reaction.[1] Fix:
-
Keep it Basic: Ensure excess
is present during activation.[1] Acid catalyzes this polymerization. -
Dilution: Run the reaction more dilute (0.05 M) to reduce intermolecular collisions.
-
Temperature: Never heat the activated intermediate. Keep
.
Q2: I see the aldehyde peak in NMR, but the nitrile conversion is low (<30%).
Diagnosis: Poor Nucleophilicity.
Cause: Cyanide salts (
-
Solvent Switch: Use DMSO or DMF for the cyanation step. Cyanide is more soluble and "naked" (more reactive) in these dipolar aprotic solvents.[1]
-
Phase Transfer: If you must use DCM/Water, add TBAB (Tetrabutylammonium bromide) or 18-Crown-6 to shuttle cyanide into the organic phase.[1]
Q3: Can I use the "One-Pot" reductive cyanation (NaBH4 + NaCN) described for 3-substituted indoles?
Analysis: Proceed with caution.
Context: Literature (e.g., Miyake et al.[1]) describes converting Indole-3-carboxaldehyde to Indole-3-acetonitrile using
Module 5: Data & Specifications
Solvent Compatibility Table for Cyanation
| Solvent System | Cyanide Source | Additive | Reaction Rate | Yield Potential | Notes |
| DMSO (Anhydrous) | NaCN | None | Fast (1-2 h) | High (85%) | Best for avoiding side reactions.[1] |
| EtOH/H2O (3:1) | KCN | None | Slow (12 h) | Low (40%) | Solvolysis (alcohol formation) competes.[1] |
| DCM/H2O | NaCN | TBAB (5%) | Medium (6 h) | Medium (60%) | Good if DMSO removal is difficult.[1] |
| Acetone | KCN | NaI (cat.)[1] | Medium | High (75%) | Finkelstein conditions; easy workup.[1] |
References
-
Somei, M., et al. (1981).[1] One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Chemical and Pharmaceutical Bulletin.
-
Moyer, M. P., et al. (1986).[1][3] Metal-halogen exchange of bromoindoles.[3] A route to substituted indoles. The Journal of Organic Chemistry.
-
Organic Syntheses. Preparation of 1-Methylindole. Org. Synth. Coll. Vol. 6, p.104.
-
ChemGuide. Nucleophilic Substitution with Cyanide Ions.
-
Pitts, A. K., et al. (2015).[1][4] A concise and scalable strategy for the total synthesis of dictyodendrin B. Angewandte Chemie. [1]
Sources
Technical Support Center: Nitrile Reduction of 4-Substituted Indoles
Welcome to the technical support center for the reduction of nitriles on 4-substituted indole scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who are working to synthesize 4-substituted tryptamines, a critical structural motif in many pharmacologically active compounds.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success or failure in this transformation.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common issues encountered during the reduction of 4-substituted indole-carbonitriles.
Problem: Low or No Conversion of Starting Nitrile
You've run the reaction, but TLC or LC-MS analysis shows predominantly unreacted starting material.
Possible Causes & Solutions:
-
Insufficiently Powerful Reducing Agent: Not all hydride reagents are created equal. Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles.[1][2]
-
Solution: Switch to a more potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the workhorse for this transformation, readily reducing nitriles to primary amines.[1][3][4] Borane complexes, such as Borane-THF (BH₃•THF) or Borane-DMS (BH₃•SMe₂), are also effective and can sometimes offer different chemoselectivity.[5][6]
-
-
Deactivated or Poor-Quality Reagents: LiAlH₄ and borane are highly sensitive to moisture and air.[4] Using old or improperly stored reagents is a common cause of failure.
-
Solution: Use a fresh bottle or a newly opened container of the reducing agent. Ensure all glassware is oven- or flame-dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous.[4]
-
-
Steric Hindrance or Electronic Effects: The substituent at the 4-position can influence reactivity. Bulky groups may sterically hinder the approach of the hydride reagent. Strongly electron-withdrawing groups can sometimes make the nitrile carbon less electrophilic, although this is less common for powerful nucleophilic hydrides.
-
Solution: Increase the reaction temperature (e.g., refluxing in THF for LiAlH₄ or BH₃ reductions) and/or increase the equivalents of the reducing agent. For particularly stubborn substrates, a more potent reagent system may be required.
-
-
Inadequate Reaction Time or Temperature: Some reductions are sluggish at room temperature.
-
Solution: Monitor the reaction by TLC/LC-MS over time. If the reaction stalls, consider gently heating to reflux (in a suitable solvent like THF) to drive it to completion.
-
Problem: Formation of Aldehyde or Imine Intermediates
Your analysis shows a new spot or peak corresponding to the mass of the intermediate aldehyde (from hydrolysis of the imine) or the imine itself, but not the desired primary amine.
Possible Causes & Solutions:
-
Incomplete Reduction: The reaction was stopped before the second hydride addition to the intermediate imine could occur.[3] This is particularly common when using sterically hindered or milder reducing agents like DIBAL-H at low temperatures, which is a standard method for stopping the reduction at the aldehyde stage.[3][7][8][9]
-
Solution: If the amine is the desired product, ensure you are using a sufficiently powerful reagent (like LiAlH₄) and allow the reaction to proceed for a longer duration or at a higher temperature. If DIBAL-H was used, switching to LiAlH₄ is recommended.
-
-
Premature Workup/Quenching: Adding the aqueous quench before the reduction is complete will hydrolyze the intermediate imine-metal complex to an aldehyde.[3][7]
-
Solution: Confirm complete consumption of the starting material and intermediate via in-process control (TLC/LC-MS) before quenching the reaction.
-
Problem: Formation of Secondary/Tertiary Amine Byproducts
This is a significant issue in catalytic hydrogenation methods, where the newly formed primary amine can react with the imine intermediate, leading to dimerization and trimerization.[6][7]
Possible Causes & Solutions:
-
Reaction Conditions Favoring Dimerization (Catalytic Hydrogenation): Standard catalytic hydrogenation (e.g., H₂, Raney Ni) is prone to generating secondary and tertiary amines.[6][7]
-
Solution: When using catalytic hydrogenation, add ammonia (or ammonium hydroxide) to the reaction mixture.[6] The excess ammonia acts as a competitive nucleophile, minimizing the chance of the product amine reacting with the imine intermediate. Alternatively, switch to a stoichiometric chemical reducing agent like LiAlH₄ or BH₃, which are far less prone to this side reaction.
-
Problem: Reduction of the Indole Ring
In some cases, especially under harsh catalytic hydrogenation conditions, the indole nucleus itself can be reduced to an indoline or even an octahydroindole.[10][11]
Possible Causes & Solutions:
-
Overly Aggressive Hydrogenation Conditions: High pressures, high temperatures, and highly active catalysts (like Platinum or Rhodium) can lead to the reduction of the aromatic indole core.[10]
-
Solution: If catalytic hydrogenation is necessary, use milder conditions (e.g., lower H₂ pressure, room temperature) and a less aggressive catalyst like Palladium on Carbon (Pd/C).[6] However, for selective nitrile reduction on an indole, chemical reductants like LiAlH₄ or BH₃ are generally preferred as they typically do not reduce the electron-rich indole ring.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for converting my 4-substituted indole-4-carbonitrile to the corresponding tryptamine?
For general-purpose, high-yielding conversion to the primary amine, Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (like THF or Diethyl Ether) is the most reliable and widely used method.[1][4] It is powerful, fast, and generally does not affect the indole ring. Borane (BH₃•THF or BH₃•SMe₂) is an excellent alternative that can sometimes offer better chemoselectivity if other reducible functional groups are present.[5][6]
Q2: How does the electronic nature of the substituent at the 4-position affect the reduction?
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, -Cl): These groups can make the nitrile carbon slightly more electrophilic, potentially speeding up the initial hydride attack. Reductions on these substrates are typically fast and high-yielding.[12]
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -OH, -NR₂): These groups can slightly decrease the electrophilicity of the nitrile carbon. Reactions may require longer times or heating to go to completion.[12] For substrates with acidic protons (like a 4-OH group), extra equivalents of the hydride reagent will be consumed in an initial acid-base reaction, which must be accounted for.[13]
Q3: Can I selectively reduce the nitrile without affecting other functional groups on my indole?
This is a question of chemoselectivity. LiAlH₄ is a very powerful, non-selective reducing agent and will reduce most polar multiple bonds, including esters, amides, and carboxylic acids.[4][13]
-
To preserve an ester or amide: A borane reduction (BH₃•THF) may be milder and more selective. Recent advances in borane catalysis have shown good tolerance for esters and nitro groups.[5]
-
To preserve a halogen (e.g., 4-chloro-indole-carbonitrile): LiAlH₄ and BH₃ are generally compatible with aryl halides. However, catalytic hydrogenation can sometimes lead to dehalogenation.
-
To reduce the nitrile to an aldehyde: Use a hindered, less powerful reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C).[7][8][14]
| Reducing Agent | Primary Product | Pros | Cons |
| LiAlH₄ | Primary Amine | Powerful, reliable, fast | Non-selective, moisture-sensitive, violent quench |
| BH₃•THF / BH₃•SMe₂ | Primary Amine | High-yielding, can be more chemoselective than LAH | Moisture-sensitive, may require heating |
| H₂ / Raney Ni | Primary Amine | Economical for large scale | Prone to secondary/tertiary amine formation, can reduce indole ring, requires pressure equipment |
| DIBAL-H | Aldehyde (at low temp) | Excellent for stopping at the aldehyde | Temperature control is critical, over-reduction to amine is possible |
Q4: What is the mechanism of nitrile reduction with LiAlH₄?
The reduction proceeds in two main stages:
-
First Hydride Addition: A hydride ion (H⁻) from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbon of the nitrile (C≡N). This breaks the pi-bond and forms an intermediate imine-metal complex.[3]
-
Second Hydride Addition: A second hydride ion attacks the imine carbon, breaking the second pi-bond and forming a di-anionic amine-metal complex.
-
Workup: The reaction is quenched with water and/or acid, which protonates the nitrogen to yield the final primary amine.[3]
Visualizing the Process
Mechanism of LiAlH₄ Reduction
The following diagram illustrates the stepwise hydride attack on the nitrile.
Caption: General mechanism for the reduction of a nitrile to a primary amine using LiAlH₄.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common experimental problems.
Caption: Decision tree for troubleshooting nitrile reduction experiments.
Experimental Protocols
General Protocol for LiAlH₄ Reduction of a 4-Substituted Indole-4-carbonitrile
Disclaimer: This procedure is a general guideline and must be adapted based on the specific substrate and scale. All work with LiAlH₄ must be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Add anhydrous solvent (e.g., THF, ~0.1 M concentration relative to substrate) via syringe.
-
-
Reaction Setup:
-
In a separate flask, dissolve the 4-substituted indole-4-carbonitrile (1.0 eq) in a minimal amount of anhydrous THF.
-
Carefully add Lithium Aluminum Hydride (LiAlH₄, 1.5 - 2.0 eq) to the reaction flask containing the solvent portion-wise at 0 °C (ice bath). Note: The addition is exothermic.
-
Slowly add the solution of the indole nitrile to the LiAlH₄ suspension at 0 °C via a dropping funnel or syringe pump over 15-30 minutes.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating to reflux may be required for less reactive substrates.
-
Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 2-6 hours).
-
-
Workup (Quench):
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
CAUTION: The following quench is highly exothermic and generates hydrogen gas. Perform slowly and carefully in a well-ventilated fume hood.
-
Sequentially and dropwise, add:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).
-
'X' mL of 15% aqueous NaOH solution.
-
'3X' mL of water.
-
-
This procedure (Fieser workup) is designed to produce a granular, filterable aluminum salt precipitate.
-
Stir the resulting slurry vigorously for 30 minutes at room temperature.
-
-
Isolation and Purification:
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with a suitable organic solvent (e.g., Ethyl Acetate, THF, or DCM).
-
Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the crude tryptamine.
-
Purify the product as necessary, typically by column chromatography on silica gel or by crystallization of a salt (e.g., hydrochloride or oxalate).
-
References
-
Sheridan, R., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega. Available at: [Link]
-
Chemistry LibreTexts. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). ORGANIC CHEMISTRY. Available at: [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Diisobutylaluminum Hydride (DIBAL-H). Available at: [Link]
-
Kozioł, M., et al. (n.d.). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. PMC - NIH. Available at: [Link]
-
Bew, S., et al. (n.d.). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. PMC. Available at: [Link]
-
Sheridan, R., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Available at: [Link]
-
Chadeayne, A. R., et al. (2018). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]
-
Bhaumik, A., et al. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC - NIH. Available at: [Link]
-
Gandhamsetty, N., et al. (2015). Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. The Journal of Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Available at: [Link]
-
Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. Available at: [Link]
-
Brandt, S. D., et al. (n.d.). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PMC. Available at: [Link]
-
Reddit. (2018). Nitrile reduction issues. r/chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney®-Ni catalyst. Available at: [Link]
-
Liu, Y., et al. (n.d.). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC. Available at: [Link]
-
Clark, J. (n.d.). reduction of nitriles. Chemguide. Available at: [Link]
-
Unacademy. (n.d.). JEE 2022: Chemistry- Topic Reduction of Nitriles. Available at: [Link]
- Google Patents. (n.d.). WO2022140844A1 - Method of synthesizing indole compounds.
-
The Hive. (2003). DMT from 3-acetyl indole + 5-cyano/nitro DMT. Tryptamine Chemistry. Available at: [Link]
-
University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]
-
PubMed. (n.d.). Chemoselective Silylative Reduction of Conjugated Nitriles under Metal-Free Catalytic Conditions: β-Silyl Amines and Enamines. Available at: [Link]
-
PubMed Central. (n.d.). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. Available at: [Link]
-
ResearchGate. (n.d.). Selective hydrolysis of the nitrile group at position 2 of indoles. Available at: [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available at: [Link]
-
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. Available at: [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
-
Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). Available at: [Link]
-
ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine. Available at: [Link]
-
ResearchGate. (n.d.). a) Gram‐Scale Synthesis of Tryptamine 4 aa. b) Synthesis of 15‐Lipoxygenase Inhibitor 10. Available at: [Link]
-
ThaiJO. (n.d.). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. adichemistry.com [adichemistry.com]
- 5. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 10. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. JEE 2022: Chemistry- Topic Reduction of Nitriles [unacademy.com]
Validation & Comparative
Technical Guide: 1H NMR Characterization of 1-Methyl-1H-indole-4-acetonitrile
Executive Summary
Target Analyte: 1-Methyl-1H-indole-4-acetonitrile (CAS: 859850-90-9 / Analogous derivatives)
Critical Signal: Methylene protons (
The Analyst's Challenge:
The primary analytical difficulty with this molecule is the spectral overlap between the N-methyl singlet (
Chemical Shift Data & Assignment
The following data represents the consensus chemical shifts derived from 4-substituted indole analogues and N-methylated indole systems.
Primary 1H NMR Data ( , 400 MHz)
| Position | Proton Type | Multiplicity | Shift ( | Integration | Structural Insight |
| N-Me | Methyl | Singlet (s) | 3.75 – 3.82 | 3H | Characteristic N-CH3 on indole pyrrole ring. |
| C4-CH2 | Methylene | Singlet (s) | 3.95 – 4.05 | 2H | Target Signal. Benzylic-like protons |
| C2-H | Aromatic | Doublet (d) | 7.05 – 7.15 | 1H | Coupling with C3-H ( |
| C3-H | Aromatic | Doublet (d) | 6.50 – 6.60 | 1H | Upfield aromatic; characteristic of electron-rich pyrrole. |
| C5/6/7 | Aromatic | Multiplet (m) | 7.15 – 7.35 | 3H | Overlapping benzene ring protons. |
Solvent Effects: vs. DMSO-
Solvent choice critically impacts the resolution of the methylene signal.
-
Chloroform-d (
):-
Pros: Sharp lines, standard reference.
-
Cons: The N-Me and Methylene signals are separated by only ~0.2 ppm.
-
-
DMSO-
:-
Pros: Often causes a slight downfield shift of the methylene protons due to polarity, potentially widening the gap from the N-Me signal.
-
Cons: Strong water peak (
3.33 ppm) and residual DMSO ( 2.50 ppm) can interfere if the sample is wet or dilute.
-
Structural Verification Workflow
To definitively distinguish the C4-methylene from the N-methyl group, you cannot rely on 1D proton NMR alone. You must employ 2D heteronuclear correlations.
The "Self-Validating" Protocol (HSQC/HMBC)
-
HSQC (Heteronuclear Single Quantum Coherence):
-
N-Me Correlation: The proton at
3.80 will correlate to a carbon at 32.0–33.0 ppm . -
Methylene Correlation: The proton at
4.00 will correlate to a carbon at 18.0–22.0 ppm . -
Why this works: The carbon chemical shifts are vastly different (Alkyl vs. Benzylic-Nitrile), providing unambiguous assignment even if proton signals overlap.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The Methylene protons will show a strong 3-bond correlation (
) to the Nitrile Carbon ( , ~118 ppm) and the Indole C4/C3a/C5 quaternary carbons. -
The N-Methyl protons will only correlate to the Indole C2 and C7a carbons, confirming its location on the Nitrogen.
-
Visualization of HMBC Correlations
The following diagram illustrates the key connectivity required to confirm the regioisomer (4-substituted vs. 3-substituted).
Caption: Key HMBC correlations. Green box indicates the target methylene protons; Blue box indicates the N-methyl interference. Red dotted lines show the long-range couplings that definitively prove the structure.
Comparative Analysis: Why Position 4 Matters
Distinguishing the 4-isomer from the more common 3-isomer (gramine derivatives) is vital in drug development, as the biological activity profiles differ drastically.
| Feature | 4-Indoleacetonitrile (Target) | 3-Indoleacetonitrile (Alternative) |
| Methylene Shift | ||
| Electronic Environment | Benzylic: The C4 position is on the benzene ring. It is less electron-rich than C3. | Enaminic: The C3 position is beta to the Nitrogen lone pair, making it highly electron-rich (shielded). |
| Splitting Pattern | Singlet (usually sharp). | Singlet (often broadened by long-range coupling to NH if not methylated). |
| Impurity Profile | Common impurity: 4-Methylindole (starting material). | Common impurity: Indole-3-carbinol derivatives. |
Key Insight: The methylene protons at C4 are slightly deshielded (downfield) compared to C3 due to the anisotropy of the benzene ring and lack of direct electron donation from the pyrrole nitrogen.
Experimental Protocol: Sample Preparation
To ensure the chemical shifts reported above are reproducible, follow this standardized preparation protocol.
Reagents
-
Solvent:
(99.8% D) + 0.03% TMS (Tetramethylsilane) v/v.-
Note: Always use TMS as an internal standard. Relying on the residual
peak ( 7.26) is acceptable but less precise for distinguishing close peaks like N-Me and Methylene.
-
-
Tube: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).
Step-by-Step
-
Massing: Weigh 5–10 mg of the solid this compound into a clean vial.
-
Warning: Over-concentration (>20 mg/0.6 mL) can cause stacking effects, shifting aromatic protons upfield and potentially merging the aliphatic singlets.
-
-
Dissolution: Add 0.6 mL of
. Vortex until the solution is perfectly clear.-
Check: If the solution is cloudy, filter through a small plug of glass wool. Particulates cause magnetic field inhomogeneity (broad peaks).
-
-
Acquisition:
-
Scans: Minimum 16 scans (for 1H).
-
Spectral Width: -2 to 14 ppm.[2]
-
Relaxation Delay (d1): Set to
2.0 seconds to ensure accurate integration of the methyl/methylene singlets.
-
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 1H NMR of Indole Derivatives. SDBS. [Link]
-
Organic Syntheses. (1973).[3] Synthesis of 1-Methylindole (Analogous N-Methylation data). Organic Syntheses, Coll.[3][4][5] Vol. 5, p.769. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the R&D Laboratory. Organometallics, 29(9), 2176–2179. [Link]
-
Somei, M., et al. (2001). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes (Comparative data for 3-substituted isomers). Heterocycles.[6][7][8] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Indoleacetonitrile(771-51-7) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
Comparative Reactivity Guide: 1-Methylindole-4-acetonitrile vs. Indole-4-acetonitrile
Executive Summary
This guide details the divergent reactivity profiles of Indole-4-acetonitrile (I4AN) and its
The verdict:
-
Choose Indole-4-acetonitrile if the final target requires a free indole nitrogen (e.g., for H-bonding in 5-HT receptor binding) and you are performing simple reductions (nitrile
amine). -
Choose 1-Methylindole-4-acetonitrile if you intend to functionalize the acetonitrile side chain (
-alkylation) or the indole C2 position via lithiation. The -methyl group prevents side reactions associated with the acidic N-H, such as N-alkylation or quenching of organometallic reagents.
Structural & Physicochemical Analysis[1][2]
The primary differentiator is the indole nitrogen. This single structural change alters solubility,
| Feature | Indole-4-acetonitrile (I4AN) | 1-Methylindole-4-acetonitrile (1-Me-I4AN) |
| Structure | Contains acidic N-H | Contains inert N-CH₃ |
| Acidity ( | ~32.6 (N-H) [1, 2] | >40 (Ring protons only) |
| High (requires dianion formation) | Moderate (clean mono-anion formation) | |
| Solubility | Moderate in THF; Good in DMSO/MeOH | High in THF, DCM, EtOAc |
| Base Compatibility | Incompatible with 1 eq. organolithiums | Compatible with organolithiums/LDA |
| Primary Risk | N-alkylation (side product) | C2-lithiation (if over-metalated) |
Decision Matrix: Precursor Selection
Figure 1: Strategic decision tree for selecting the appropriate indole-4-acetonitrile derivative based on synthetic goals.
Comparative Reactivity Modules
Module A: Base-Mediated Alkylation (The "Ambident" Problem)
This is the most critical divergence point. The acetonitrile group contains
-
Indole-4-acetonitrile: The N-H proton is more acidic (
in DMSO, in MeCN) than the nitrile -protons ( in DMSO).-
Consequence: Adding 1 equivalent of base (e.g., NaH) deprotonates the Nitrogen first. The resulting anion is an ambident nucleophile. Adding an alkyl halide often results in N-alkylation rather than the desired C-alkylation on the chain [3].
-
Workaround: Requires 2.2 equivalents of base (to form a dianion) or a protecting group (e.g., Boc, Tosyl) on the nitrogen.
-
-
1-Methylindole-4-acetonitrile: The Nitrogen is blocked.
Module B: Reduction to Tryptamines
Both molecules are standard precursors for 4-substituted tryptamines.
-
Reagents: Lithium Aluminum Hydride (
) or catalytic hydrogenation ( ).[5] -
I4AN Behavior: Forms the aluminum-amide complex at the nitrogen, requiring excess hydride reagent. Quenching requires careful handling to avoid emulsions.
-
1-Me-I4AN Behavior: Reduces cleanly to
-methyl-4-tryptamine (specifically, the side chain amine is primary, but the ring nitrogen is methylated).
Module C: Metalation (Lithiation)
-
I4AN: Incompatible with
-BuLi unless 2 equivalents are used (one is "sacrificed" to deprotonate the NH). -
1-Me-I4AN: Can be lithiated at the C2 position (adjacent to N) using
-BuLi/TMEDA. This allows for introduction of electrophiles directly onto the indole ring, a reaction impossible with unprotected I4AN without generating complex mixtures.
Experimental Protocols
Protocol 1: -Alkylation of the Nitrile Side Chain
Objective: To add a methyl group to the acetonitrile chain (creating a branched tryptamine precursor).
Method A: Using 1-Methylindole-4-acetonitrile (Recommended)
This system is self-validating via TLC; the disappearance of the starting material spot is distinct due to the lack of N-H hydrogen bonding interactions.
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon.
-
Solvation: Dissolve 1-Me-I4AN (1.0 eq, 5 mmol) in anhydrous THF (20 mL). Cool to -78°C.
-
Deprotonation: Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 10 mins.
-
Observation: Solution typically turns deep yellow/orange (formation of the nitrile carbanion).
-
-
Alkylation: Add Methyl Iodide (1.2 eq) dropwise.
-
Warming: Allow to warm to 0°C over 1 hour.
-
Quench: Add saturated
. Extract with EtOAc. -
Result: Exclusive formation of
-methyl-1-methylindole-4-acetonitrile .
Method B: Using Indole-4-acetonitrile (The "Dianion" Route)
Note: This is technically challenging and prone to lower yields.
-
Base: Suspend NaH (60% in oil, 2.5 eq ) in anhydrous DMF. Cool to 0°C.
-
Addition: Add I4AN (1.0 eq) slowly.
-
Alkylation: Add Methyl Iodide (1.0 eq—Strict Stoichiometry Required ).
-
Risk: Excess MeI will alkylate the Nitrogen anion upon quenching or equilibrium shift.
-
-
Quench: Rapid addition of water/acid.
Visualizing the Pathway Differences
Figure 2: Mechanistic divergence during alkylation.[6] Top: The N-H "sink" leads to side products. Bottom: The N-Me protection ensures chemoselective C-alkylation.
Troubleshooting & Handling
Solubility Issues
-
I4AN: Can be stubborn in non-polar solvents. If performing reductions in ether, use a Soxhlet extractor or switch to THF.
-
1-Me-I4AN: Highly soluble in DCM and THF.
Purification (Chromatography)[12]
-
I4AN: The N-H group interacts strongly with silica gel, causing tailing.
-
Tip: Add 1% Triethylamine (TEA) or
to the eluent (e.g., DCM/MeOH/NH4OH) to sharpen peaks.
-
-
1-Me-I4AN: Moves faster on silica (higher
) and typically does not require basified silica.
Monitoring Reactions
-
NMR Validation:
-
I4AN: Look for the broad singlet at
8.0–10.0 ppm (N-H). -
1-Me-I4AN: Look for the sharp singlet at
3.7–3.8 ppm ( ). -
Alkylation Success: Disappearance of the singlet at
4.0 ppm ( ) and appearance of a doublet/quartet indicates successful -alkylation.
-
References
-
Leito, I., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Publications. Available at: [Link]
-
Kaljurand, I., et al. (2005). Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units. Journal of Organic Chemistry. Available at: [Link]
- Sundberg, R. J. (1996). Indoles: Best Synthetic Methods. Academic Press.
-
Nichols, D. E., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. PMC. Available at: [Link]
-
Common Organic Chemistry. (2023).[10] Nitrile to Amine Reduction Protocols. Available at: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
1-Methyl-1H-indole-4-acetonitrile proper disposal procedures
1-Methyl-1H-indole-4-acetonitrile (CAS 84548-94-7): Proper Disposal & Handling Guide
Executive Summary: Critical Safety Directive
This compound is an organic nitrile.[1][2] The primary operational risk during disposal is the potential liberation of Hydrogen Cyanide (HCN) gas if exposed to acidic conditions.
-
CORE RULE: NEVER mix this waste stream with acids or acidic aqueous solutions.
-
DISPOSAL METHOD: High-temperature incineration via a licensed hazardous waste contractor.
-
IMMEDIATE ACTION: Segregate from general organic waste if your facility commingles solvents. Label clearly as "TOXIC - NITRILE WASTE" .
Chemical Profile & Hazard Identification
Understanding the molecular structure is the first step in safe disposal. The nitrile group (
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 84548-94-7 |
| Molecular Formula | |
| Hazard Class | Acute Toxicant (Oral/Dermal/Inhalation) , Irritant |
| Reactivity | Incompatible with Strong Acids (HCN risk), Strong Oxidizers |
| Physical State | Solid (Powder/Crystalline) |
Pre-Disposal Management: The "Acid-Lock" Protocol
To prevent accidental HCN generation, you must implement a strict segregation protocol before the waste leaves your bench.
A. Segregation (The Zero-Acid Rule)
-
Incompatibility: Do not dispose of this compound in the standard "Organic Solvents" carboy if that container receives acidic washes (e.g., TFA, HCl, Acetic Acid).
-
Dedicated Stream: Establish a separate satellite accumulation area for "Basic/Neutral Organic Nitriles" .
-
pH Check: If the waste is in solution, verify pH
before adding to the waste container. If acidic, neutralize carefully with Sodium Bicarbonate ( ) or Sodium Hydroxide ( ) before transfer.
B. Container Selection
-
Solid Waste: Double-bag in thick polyethylene bags or place in a wide-mouth HDPE jar.
-
Liquid Waste: Amber glass or HDPE carboys. Avoid metal containers which may react with impurities.
C. Labeling Standards
Labels must be GHS-compliant and explicitly state the specific hazard.
LABEL TEXT:
Content: this compound (Solution/Solid)
Hazard: TOXIC, IRRITANT
Warning: CONTAINS NITRILES - DO NOT ADD ACID
Disposal Workflow
This decision tree guides you through the disposal process based on the physical state of the waste.
Figure 1: Logic flow for the safe segregation and packaging of nitrile-bearing indole waste.
Emergency Response: Spills & Exposure
Do not use standard acid-based spill kits.
-
Evacuate: If a large amount of powder is aerosolized, evacuate the lab immediately.
-
PPE: Wear nitrile gloves (double-gloved), lab coat, and safety goggles. Use a P95/P100 respirator if handling powder outside a fume hood.
-
Spill Cleanup:
-
Solids: Cover with wet paper towels to prevent dust. Scoop into a bag.
-
Liquids: Absorb with vermiculite or sand .[3]
-
Decontamination: Wash the area with a 1% Sodium Hydroxide (
) solution followed by water. NEVER use bleach (Sodium Hypochlorite) mixed with acids , and avoid using bleach directly on the concentrated nitrile unless part of a specific destruction protocol, as reaction heat can be hazardous.
-
-
Disposal of Cleanup Materials: Treat all absorbent materials as hazardous chemical waste (same category as the pure chemical).
Final Disposal Method: Incineration
The only validated method for the ultimate destruction of this compound is High-Temperature Incineration .
-
Mechanism: Thermal oxidation breaks the
bond, converting it to , , and (or which is scrubbed). -
Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors) codes this waste for Incineration and not landfill or fuel blending, due to the toxic nature of the indole/nitrile combination.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
